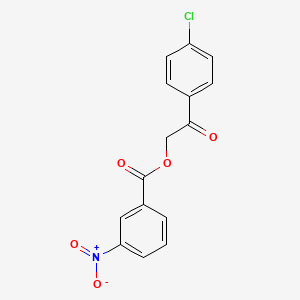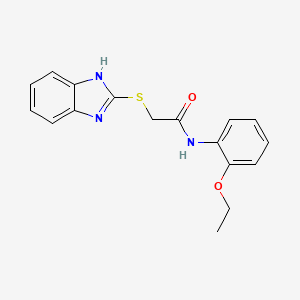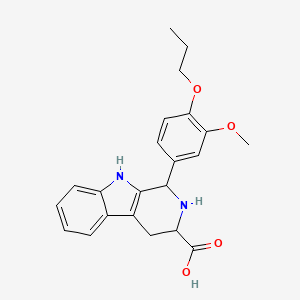![molecular formula C20H25N3O5 B10894101 dipropan-2-yl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10894101.png)
dipropan-2-yl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate typically involves multi-step organic reactions. One common approach is the condensation reaction of 5-amino-pyrazoles with isophthalic acid derivatives under controlled conditions. For instance, the reaction can be catalyzed by p-toluenesulfonic acid in an aqueous medium to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
Diisopropyl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which diisopropyl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropyl 5-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate: This compound features a nitro group instead of the amino group, leading to different chemical reactivity and applications.
3(5)-Aminopyrazoles: These compounds are structurally similar and serve as precursors for various heterocyclic systems.
Uniqueness
Diisopropyl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C20H25N3O5 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
dipropan-2-yl 5-[(2-ethylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H25N3O5/c1-6-23-17(7-8-21-23)18(24)22-16-10-14(19(25)27-12(2)3)9-15(11-16)20(26)28-13(4)5/h7-13H,6H2,1-5H3,(H,22,24) |
InChI-Schlüssel |
GGOKLUPYSMLOOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC(C)C)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B10894018.png)
![12-(5-bromothiophen-2-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10894027.png)

![[4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone](/img/structure/B10894039.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10894044.png)
![4-chloro-1-methyl-N'-[(2Z)-4-methylpentan-2-ylidene]-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B10894048.png)
![2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoic acid](/img/structure/B10894054.png)
![(5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10894061.png)
![4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10894062.png)
![5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10894067.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10894075.png)
![Piperazine-1,4-diylbis{[2-(thiophen-2-yl)quinolin-4-yl]methanone}](/img/structure/B10894084.png)


